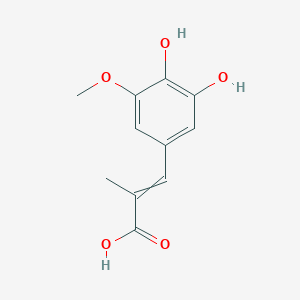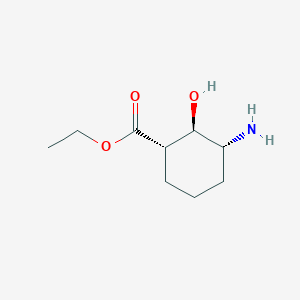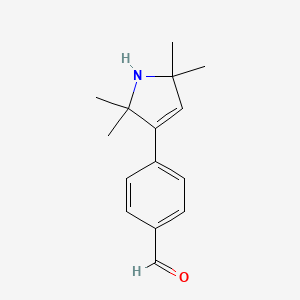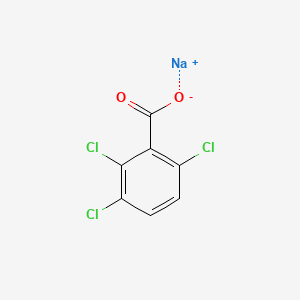
Acetaldehyde,2-benzothiazolylmethylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetaldehyde,2-benzothiazolylmethylhydrazone is a chemical compound with the molecular formula C10H11N3S It is known for its unique structure, which includes a benzothiazole ring attached to a hydrazone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetaldehyde,2-benzothiazolylmethylhydrazone typically involves the reaction of acetaldehyde with 2-benzothiazolylmethylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:
CH3CHO+C7H6N2SNH2→C10H11N3S+H2O
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetaldehyde,2-benzothiazolylmethylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
Acetaldehyde,2-benzothiazolylmethylhydrazone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetaldehyde,2-benzothiazolylmethylhydrazone involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. The benzothiazole ring may also contribute to its biological activity by interacting with specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetaldehyde,2-benzothiazolylhydrazone
- Acetaldehyde,2-benzothiazolylmethylamine
- Acetaldehyde,2-benzothiazolylmethylhydrazide
Uniqueness
Acetaldehyde,2-benzothiazolylmethylhydrazone is unique due to its specific structure, which combines the reactivity of the hydrazone group with the stability and biological activity of the benzothiazole ring. This combination makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H11N3S |
|---|---|
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
N-(ethylideneamino)-N-methyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C10H11N3S/c1-3-11-13(2)10-12-8-6-4-5-7-9(8)14-10/h3-7H,1-2H3 |
Clé InChI |
RHIFBFSZDPBYQP-UHFFFAOYSA-N |
SMILES canonique |
CC=NN(C)C1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dodecadiyn-1,12-diol bis[N-(butoxycarbonylmethyl)carbamate]](/img/structure/B13811048.png)
![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-aminophenyl)-](/img/structure/B13811052.png)



![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13811086.png)
![dimethyl (2R,3aS,8bS)-4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13811090.png)
![[1-(4-Chlorophenyl)-2-methylpropan-2-yl] 2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)butanoate](/img/structure/B13811094.png)
![7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI)](/img/structure/B13811096.png)
![4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine](/img/structure/B13811101.png)


![2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one](/img/structure/B13811121.png)
